molecular formula C20H20N4O3S B2599477 [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone CAS No. 303147-55-9

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone

Cat. No.: B2599477
CAS No.: 303147-55-9
M. Wt: 396.47
InChI Key: YHWWKRCQPVDEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyridine ring, a pyrimidine ring, and a phenyl sulfone group. This compound is of significant interest in various fields of scientific research due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the pyridine ring and the morpholine group. The final step involves the sulfonation of the phenyl group to form the phenyl sulfone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity standards for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are critical for understanding its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of multiple functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

IUPAC Name

4-[6-(benzenesulfonylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,17-6-2-1-3-7-17)15-16-14-19(24-10-12-27-13-11-24)23-20(22-16)18-8-4-5-9-21-18/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWWKRCQPVDEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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